![molecular formula C15H11ClN2O2 B6418021 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921814-41-7](/img/structure/B6418021.png)
3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
“3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound that belongs to the class of compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . The antitubercular result showed that chlorine derivatives were most active .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be analyzed based on its molecular structure. For instance, it has a molecular weight of 119.1638 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Similarly, Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . They can potentially be used in the development of new cancer therapies.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activities . They can potentially be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives possess antioxidant properties . They can potentially be used in the treatment of conditions caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown antitubercular properties . They can potentially be used in the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . They can potentially be used in the development of new treatments for diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity being exhibited.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells), among others.
Safety and Hazards
The safety and hazards of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be inferred from the biological activities of similar indole derivatives. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Future Directions
The future directions for “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” could involve further exploration of its therapeutic possibilities. From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
3-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPUCWYZWVONLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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